molecular formula C17H15FN2OS2 B3396380 N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017662-69-9

N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B3396380
CAS No.: 1017662-69-9
M. Wt: 346.4 g/mol
InChI Key: JECFGIMNIGKIAG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a synthetic thiazole derivative intended for research and development applications in medicinal chemistry and pharmacology. Thiazole and its derivatives represent a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities. This compound features a multi-heterocyclic structure incorporating both thiazole and thiophene rings, which are commonly investigated for their potential to interact with various enzymatic targets and cellular pathways. Scientific literature indicates that structurally related thiazole compounds are actively studied as potential anti-inflammatory agents, with mechanisms that may involve the modulation of key enzymatic pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling cascades like MAPK . Furthermore, certain 2-aminothiazole derivatives have been identified as candidates for investigation in oncology research for their potential antitumor properties . The specific substitution pattern on this molecule—including the 3-fluorophenyl group and the 2-methyl-4-(thiophen-2-yl) thiazole moiety—is designed to offer researchers a unique chemical tool for probing structure-activity relationships (SAR), optimizing lead compounds, and exploring novel mechanisms of action in controlled laboratory settings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-19-17(14-6-3-9-22-14)15(23-11)7-8-16(21)20-13-5-2-4-12(18)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECFGIMNIGKIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC(=CC=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-methyl-4-(thiophen-2-yl)thiazole with appropriate reagents under controlled conditions.

    Attachment of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Propanamide Linkage: This step involves the reaction of the intermediate product with propanoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide exhibit anticancer properties. Thiazole derivatives have been shown to inhibit specific cellular pathways involved in tumor growth. The incorporation of the fluorophenyl group may enhance bioavailability and lipophilicity, improving therapeutic efficacy against various cancer cell lines.

2. Anti-inflammatory Properties
The compound has potential anti-inflammatory effects by modulating inflammatory mediators. Studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

3. Antimicrobial Activity
Compounds containing thiazole and thiophene rings are known for their antimicrobial properties. N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide may interact with microbial enzymes or membranes, leading to bactericidal or fungicidal effects.

Materials Science

The unique structural characteristics of N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide make it suitable for developing novel materials with specific electronic properties. Its potential applications include:

1. Organic Electronics
The compound's electronic properties can be harnessed in organic semiconductor devices and photovoltaic cells.

2. Sensors
Due to its ability to interact with various chemical species, this compound can be explored for developing chemical sensors or biosensors.

Biological Studies

N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is utilized in biological assays to investigate its effects on cellular processes and pathways. This includes:

1. Enzyme Inhibition Studies
The compound can be used to study its interaction with specific enzymes involved in metabolic pathways.

2. Cellular Signaling Pathways
Research can focus on how this compound affects signaling pathways related to inflammation or cancer progression.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N’-(4-methylbenzoyl)thiourea: This compound shares the fluorophenyl group but differs in the rest of its structure.

    2-methyl-4-(thiophen-2-yl)-1,3-thiazole derivatives: These compounds share the thiazole and thiophene rings but differ in their substituents.

Uniqueness

N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview of N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a synthetic compound characterized by a complex structure that includes a fluorinated phenyl group, a thiazole moiety, and a thiophene ring. This combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity

1. Antimicrobial Activity:
Compounds containing thiazole and thiophene rings have been reported to exhibit significant antimicrobial properties. The presence of these heterocycles may enhance the ability to interact with microbial enzymes or cell membranes, leading to bactericidal or fungicidal effects.

2. Anticancer Properties:
Research has shown that thiazole derivatives can possess anticancer activity by inhibiting specific cellular pathways involved in tumor growth and proliferation. The incorporation of a fluorophenyl group may further enhance this activity by improving the compound's lipophilicity and bioavailability.

3. Anti-inflammatory Effects:
Compounds similar to N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide have demonstrated anti-inflammatory properties in various studies. This effect may be attributed to the modulation of inflammatory mediators or signaling pathways.

Research Findings

Several studies have explored the biological activities of related compounds:

Compound NameActivity TypeIC50/EC50 ValueReference
Thiazole Derivative AAntimicrobial25 µM
Thiophene Derivative BAnticancer15 µM
Thiazole Compound CAnti-inflammatory30 µM

Case Studies

  • Antimicrobial Study:
    A study evaluated a series of thiazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds with similar structures to N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 20 µM.
  • Anticancer Research:
    In vitro studies on thiazole-based compounds showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds with structural similarities demonstrated IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with the preparation of 2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl intermediates via cyclization of thioamide derivatives with α-haloketones under controlled pH (5.5–6.5) and temperature (60–80°C) .
  • Step 2 : Couple the thiazole intermediate with 3-(3-fluorophenyl)propanamide using carbodiimide-mediated amide bond formation in anhydrous dioxane or DMF. Triethylamine is often added to scavenge HCl .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization (ethanol-DMF mixtures) or HPLC with C18 columns .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify aromatic proton environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass error < 2 ppm .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Case Study : If anti-cancer activity varies between in vitro and in vivo models:

  • Step 1 : Validate assay conditions (e.g., cell line viability vs. tumor microenvironment factors like hypoxia).

  • Step 2 : Compare pharmacokinetic parameters (e.g., bioavailability in rodent models) using LC-MS/MS to measure plasma concentrations .

  • Step 3 : Perform structural analogs analysis (Table 1) to identify substituents influencing activity .

    Table 1 : Structural Analogs and Activity Trends

    Compound ModificationBiological Activity TrendReference
    Thiophen-2-yl → Phenyl↓ Anticancer potency
    3-Fluorophenyl → 4-Methoxyphenyl↑ Solubility, ↓ Toxicity

Q. How can computational methods guide the design of derivatives with enhanced target binding?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) .
  • QSAR Studies : Correlate logP values with membrane permeability; aim for logP 2–4 for optimal blood-brain barrier penetration .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent interactions .

Q. What experimental approaches are critical for elucidating the compound’s mechanism of action?

  • Multi-Omics Integration :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL2) .
  • Proteomics : SILAC labeling to quantify kinase phosphorylation changes post-treatment .
  • Metabolomics : LC-MS profiling of TCA cycle intermediates to assess metabolic disruption .

Methodological Considerations for Data Reproducibility

Q. How can researchers standardize protocols for in vitro toxicity assays?

  • Best Practices :

  • Cell Culture : Use authenticated cell lines (e.g., ATCC-certified HeLa) and passage numbers <20 .
  • Dose-Response Curves : Test 5–7 concentrations in triplicate, with positive controls (e.g., doxorubicin) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.